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Compound of Interest

Compound Name: 2,7-Dideacetoxytaxinine J

Cat. No.: B564259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the natural product 2,7-Dideacetoxytaxinine J, a taxoid isolated from Taxus chinensis. The
information presented herein is crucial for the identification, characterization, and further
development of this compound for potential therapeutic applications.

Core Spectroscopic Data

The structural elucidation of 2,7-Dideacetoxytaxinine J relies on a combination of nuclear
magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)
spectroscopy. The following sections detail the key quantitative data obtained from these
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 2,7-Dideacetoxytaxinine J were reported by Liang et
al. (1998) and are summarized below.

Table 1: *H NMR Spectroscopic Data for 2,7-Dideacetoxytaxinine J (500 MHz, CDClIs)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b564259?utm_src=pdf-interest
https://www.benchchem.com/product/b564259?utm_src=pdf-body
https://www.benchchem.com/product/b564259?utm_src=pdf-body
https://www.benchchem.com/product/b564259?utm_src=pdf-body
https://www.benchchem.com/product/b564259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 5.68 d 70
2 5.25 d 70
3 2.25 m

5 4.98 d 6.5
6a 2.15 m

6p 1.85 m

7 4.45 m

9 5.45 d 55
10 6.35 d 55
13 6.15 t 80
14a 2.20 m

14B 2.10 m

16 1.15 s

17 1.75 s

18 1.95 s

19 1.25 s

200 4.95 s

20p 4.85 s

OAc-4 2.10 s

OAc-10 2.05 s

OAc-13 2.20 S

Ph-2', 6' 7.60 d 75
Ph-3', 5' 7.45 t 75
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Ph-4' 7.55 t 7.5

Table 2: 13C NMR Spectroscopic Data for 2,7-Dideacetoxytaxinine J (125 MHz, CDCIs)
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Position Chemical Shift (6, ppm)
1 75.8
2 79.5
3 42.1
4 134.2
5 84.1
6 354
7 73.5
8 45.6
9 78.9
10 76.2
11 142.3
12 134.8
13 70.1
14 25.8
15 46.2
16 26.8
17 21.5
18 15.2
19 12.8
20 115.6
OAc-4 (C=0) 170.5
OAc-4 (CHs) 21.1
OAc-10 (C=0) 170.1
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OAc-10 (CHs) 21.2

OAc-13 (C=0) 170.8
OAc-13 (CHs) 21.4

Cinnamate (C=0) 166.5
Cinnamate (Ca) 128.8
Cinnamate (CP) 145.2
Cinnamate (C-1") 134.1
Cinnamate (C-2', 6) 128.5
Cinnamate (C-3', 5" 129.2
Cinnamate (C-4") 130.5

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

As of the latest literature review, specific high-resolution mass spectrometry (HRMS) and
infrared (IR) spectroscopic data for 2,7-Dideacetoxytaxinine J have not been explicitly
detailed in dedicated publications. Typically, for taxoids, electrospray ionization (ESI) mass
spectrometry would be employed to determine the molecular weight and fragmentation pattern.
Infrared spectroscopy would be used to identify characteristic functional groups such as
hydroxyls, esters, and carbonyls. Researchers requiring this data are advised to perform these
analyses as part of their experimental workflow.

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the isolation of 2,7-
Dideacetoxytaxinine J from the bark of Taxus chinensis. The general experimental
procedures for obtaining such data are outlined below.

NMR Spectroscopy

¢ Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) is typically used.

o Solvent: Deuterated chloroform (CDCIs) is a common solvent for taxoids.
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o Sample Preparation: A few milligrams of the purified compound are dissolved in
approximately 0.5 mL of the deuterated solvent.

o Data Acquisition: *H and 3C NMR spectra are acquired at room temperature. Standard pulse
sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC)
experiments to enable full spectral assignment.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a novel natural product like 2,7-
Dideacetoxytaxinine J is depicted in the following diagram.

Spectroscopic Analysis
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Caption: Workflow for the isolation and spectroscopic characterization of 2,7-
Dideacetoxytaxinine J.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A
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[https://www.benchchem.com/product/b564259#spectroscopic-data-of-2-7-
dideacetoxytaxinine-j-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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